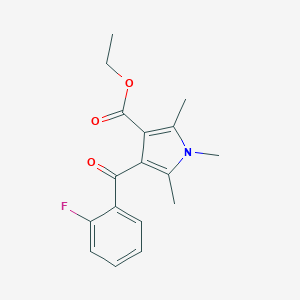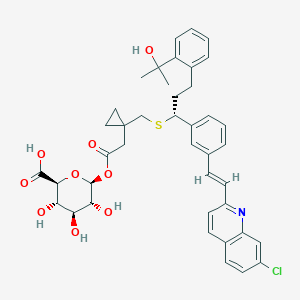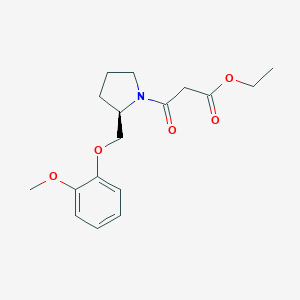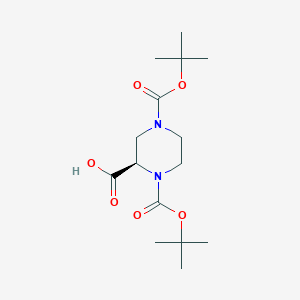
5-(Methacryloyloxy)methyl-1,3-oxathiolane-2-thione
Overview
Description
5-(Methacryloyloxy)methyl-1,3-oxathiolane-2-thione is a specialized chemical compound with the molecular formula C₈H₁₀O₃S₂ and a molecular weight of 218.29 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics . It features a unique structure that includes both methacryloyloxy and oxathiolane-thione groups, making it a valuable building block for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methacryloyloxy)methyl-1,3-oxathiolane-2-thione can be achieved through an organocatalytic one-pot reaction. This method involves the cyclization of strained heterocyclic compounds with heterocumulenes under ambient conditions . For example, the reaction between carbon disulfide and 2-methyloxirane in the presence of pyridine as a base, and nitromethane as a solvent, yields 5-methyl-1,3-oxathiolane-2-thione with a 69% yield . The reaction conditions can be optimized by varying the base and solvent used.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of organocatalysis and one-pot synthesis can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can facilitate large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(Methacryloyloxy)methyl-1,3-oxathiolane-2-thione undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The oxathiolane ring can undergo nucleophilic attack, leading to ring-opening reactions.
Common Reagents and Conditions
Radical Initiators: 2,2’-azobis(isobutyronitrile) is commonly used for polymerization reactions.
Bases: Pyridine and triethylamine are used as bases in nucleophilic ring-opening reactions.
Solvents: Dimethyl sulfoxide and nitromethane are frequently used as solvents
Major Products
Scientific Research Applications
5-(Methacryloyloxy)methyl-1,3-oxathiolane-2-thione is utilized in several scientific research applications:
Proteomics: It is used as a specialty product in proteomics research.
Polymer Chemistry: The compound is involved in the synthesis of functionalized polymers through radical copolymerization.
Heterocyclic Chemistry: Its unique structure makes it a valuable building block for synthesizing various heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-(Methacryloyloxy)methyl-1,3-oxathiolane-2-thione involves its ability to undergo polymerization and ring-opening reactions. The methacryloyloxy group allows for radical polymerization, while the oxathiolane-thione ring can be opened by nucleophiles. These reactions are facilitated by the presence of suitable catalysts and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-1,3-oxathiolane-2-thione: This compound is structurally similar and can be synthesized using similar methods.
1,3-Thiazolidine Derivatives: These compounds share the oxathiolane-thione ring structure and are synthesized using related methodologies.
Uniqueness
5-(Methacryloyloxy)methyl-1,3-oxathiolane-2-thione is unique due to its methacryloyloxy group, which allows for radical polymerization, making it particularly valuable in polymer chemistry . Its dual functionality as both a polymerizable monomer and a heterocyclic building block sets it apart from other similar compounds.
Properties
IUPAC Name |
(2-sulfanylidene-1,3-oxathiolan-5-yl)methyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S2/c1-5(2)7(9)10-3-6-4-13-8(12)11-6/h6H,1,3-4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGDTKXIBWRKIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC1CSC(=S)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00438223 | |
| Record name | 5-(Methacryloyloxy)methyl-1,3-oxathiolane-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00438223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161196-23-2 | |
| Record name | 5-(Methacryloyloxy)methyl-1,3-oxathiolane-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00438223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(Methacryloyloxy)methyl-1,3-oxathiolane-2-thione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




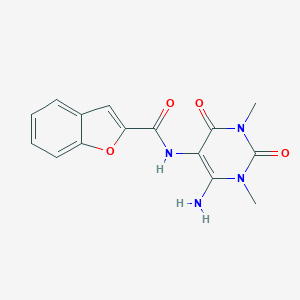

![3-[3,5-Bis(trifluoromethyl)phenyl]acrylonitrile](/img/structure/B65471.png)
![Tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide;tetrapentylazanium](/img/structure/B65473.png)

